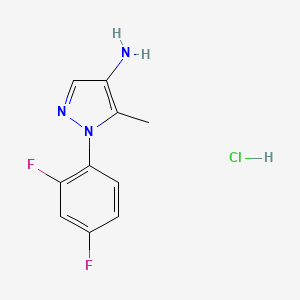

1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

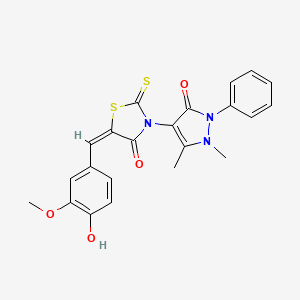

The synthesis of pyrazole derivatives typically involves the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, paper describes the synthesis of a pyrazole derivative through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde, followed by cyclocondensation with phenylhydrazine hydrochloride. Similarly, paper details the synthesis of a chlorophenyl pyrazole derivative by condensation/cyclization of a chalcone derivative with chlorophenylhydrazine hydrochloride. These methods could potentially be adapted for the synthesis of "1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

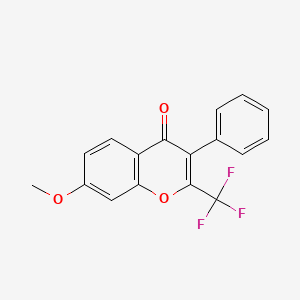

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single crystal X-ray diffraction studies, as mentioned in paper . The crystal structure can reveal important features such as hydrogen bonding and π-π stacking interactions, which contribute to the stability and properties of the compound. Theoretical calculations, including DFT, can be used to predict and compare structural parameters, as seen in the same paper.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive sites, such as the nitrogen atoms and any substituents present on the ring. For example, formyl derivatives of pyrazoles can be used as donor blocks in the synthesis of donor–acceptor dyes for nonlinear electro-optics, as described in paper . The reactivity of the pyrazole ring can be further modified by the introduction of different substituents, which can affect the electronic properties and thus the reactivity of the compound.

Physical and Chemical Properties Analysis

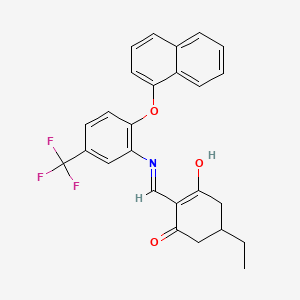

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents like chloro, methyl, or fluoro groups can affect properties such as solubility, melting point, and biological activity. For instance, the antitumor activity of polysubstituted pyrazoles is discussed in paper , where the introduction of a chlorophenyl group and linkage to nitrogenous heterocycles enhanced the antitumor potential of the compounds. These properties are crucial for the development of pyrazole derivatives as pharmaceutical agents.

Scientific Research Applications

Heterocyclic Compound Applications in Research

Synthesis of Heterocycles

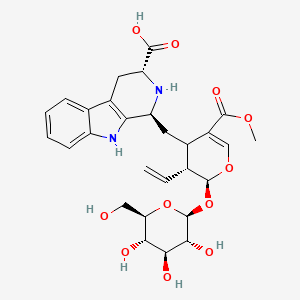

Research on heterocyclic compounds like pyrazolines and pyrimidines has demonstrated their importance as scaffolds in the synthesis of a wide variety of heterocycles, which are crucial in the development of pharmaceuticals and dyes. These compounds have shown to be versatile building blocks for generating complex structures, emphasizing the importance of heterocyclic chemistry in drug discovery and materials science (Gomaa & Ali, 2020).

Environmental and Health Applications

Amine-functionalized sorbents, including those derived from heterocyclic chemistry, have been identified as effective for the removal of persistent and harmful substances like PFAS from water, suggesting a critical application in environmental protection and public health (Ateia et al., 2019).

Therapeutic Applications

Various heterocyclic compounds, including pyrazolines and pyrazolo[1,5-a]pyrimidines, have been extensively studied for their therapeutic applications. These include a broad spectrum of activities such as anticancer, anti-inflammatory, and antimicrobial properties. The versatility and biological relevance of these compounds underscore their potential in the development of new therapeutic agents (Parmar et al., 2023).

properties

IUPAC Name |

1-(2,4-difluorophenyl)-5-methylpyrazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N3.ClH/c1-6-9(13)5-14-15(6)10-3-2-7(11)4-8(10)12;/h2-5H,13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQNCRPLCUYOFMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=C(C=C(C=C2)F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxybenzyl)-2-methyl-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)benzenesulfonamide](/img/structure/B2522050.png)

![1-(4-ethoxyphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2522052.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2522053.png)

![3-(3-Chlorophenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2522056.png)

![(3E)-3-[(3-chlorophenyl)methylidene]chromen-4-one](/img/structure/B2522057.png)

![1-(3-Bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea](/img/structure/B2522060.png)

![8-chloro-2-(4-ethylanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2522061.png)